N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide
Overview
Description
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chloro-substituted phenyl group, a methoxy group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the amide bond through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-naphthamide
- N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide
- 3-chloro-4-(pyrrolidin-1-yl)aniline
Uniqueness
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, in particular, contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-7-4-12(10-16(17)22(24)25)18(23)20-13-5-6-15(14(19)11-13)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJQEBTPROGLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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